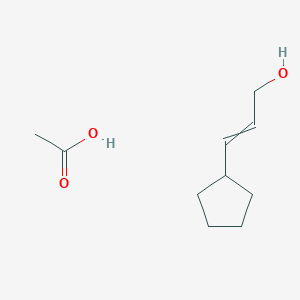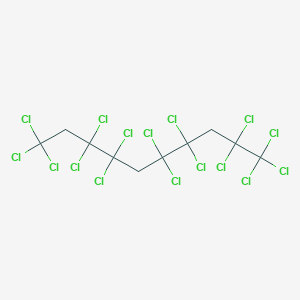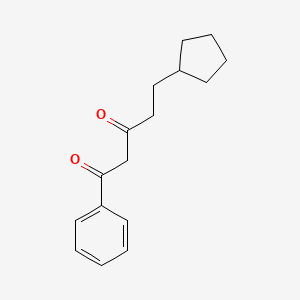
5-Cyclopentyl-1-phenylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-1-phenylpentane-1,3-dione is an organic compound with the molecular formula C16H20O2 It is a member of the cycloalkane family, characterized by a cyclopentyl ring and a phenyl group attached to a pentane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1-phenylpentane-1,3-dione typically involves the reaction of cyclopentanone with phenylacetic acid under acidic conditions to form the intermediate compound. This intermediate is then subjected to a Claisen condensation reaction with ethyl acetate to yield the final product. The reaction conditions often include the use of a strong base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: The phenyl and cyclopentyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields diols or alcohols.
Substitution: Results in substituted phenyl or cyclopentyl derivatives.
Scientific Research Applications
5-Cyclopentyl-1-phenylpentane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1-phenylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylphenyl ketone: Similar structure but lacks the diketone functionality.
Phenylpentane-1,3-dione: Similar backbone but without the cyclopentyl group.
Cyclopentylpentane-1,3-dione: Similar structure but lacks the phenyl group.
Uniqueness
5-Cyclopentyl-1-phenylpentane-1,3-dione is unique due to the presence of both cyclopentyl and phenyl groups attached to a pentane-1,3-dione backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
143226-61-3 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
5-cyclopentyl-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C16H20O2/c17-15(11-10-13-6-4-5-7-13)12-16(18)14-8-2-1-3-9-14/h1-3,8-9,13H,4-7,10-12H2 |
InChI Key |
JJSVBFNQFRJPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


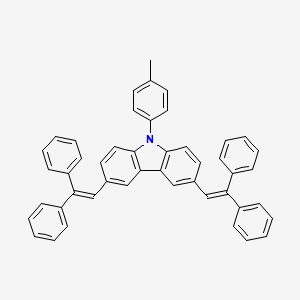
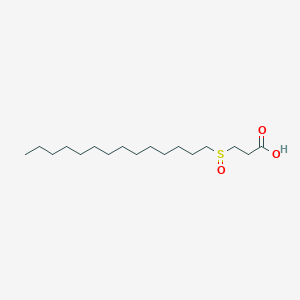
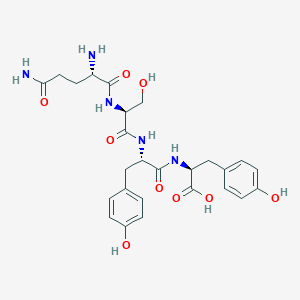
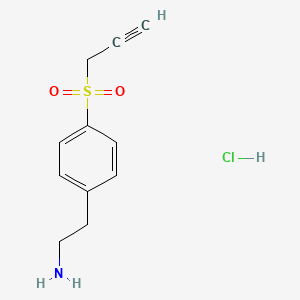
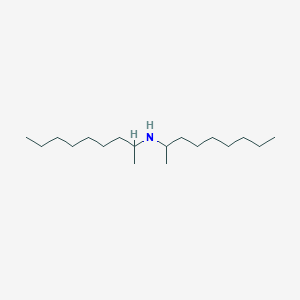
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
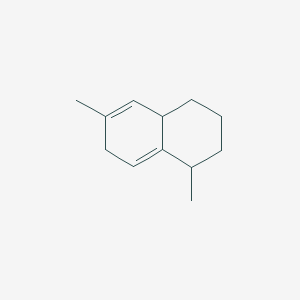
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)

![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
